molecular formula C14H14N2O4 B1391725 Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate CAS No. 1229627-28-4

Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate

Cat. No.: B1391725
CAS No.: 1229627-28-4
M. Wt: 274.27 g/mol
InChI Key: SAVVNPGJFRPQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone moiety and a pentanoic acid ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-4H-quinazoline-3-carboxylic acid with a suitable pentanoic acid derivative under acidic or basic conditions. The reaction is often catalyzed by agents such as sulfuric acid or sodium hydroxide, followed by esterification using methanol and a catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4H-quinazoline-3-carboxylic acid
  • 3-Oxo-5-(4-oxo-4H-quinazolin-3-yl)-pentanoic acid ethyl ester
  • 3-Oxo-5-(4-oxo-4H-quinazolin-3-yl)-butanoic acid methyl ester

Uniqueness

Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate is unique due to its specific ester group and the length of the pentanoic acid chain

Properties

IUPAC Name

methyl 3-oxo-5-(4-oxoquinazolin-3-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-20-13(18)8-10(17)6-7-16-9-15-12-5-3-2-4-11(12)14(16)19/h2-5,9H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVVNPGJFRPQOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CCN1C=NC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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